(4-((4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)methyl)phenyl)boronic acid
Overview
Description
(4-((4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)methyl)phenyl)boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structural features and reactivity. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a piperidine ring and a tert-butyldiphenylsilyl group. The combination of these functional groups imparts distinct chemical properties to the compound, making it valuable for various applications in scientific research and industry.
Preparation Methods
The synthesis of (4-((4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)methyl)phenyl)boronic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Protection of the piperidine nitrogen: The piperidine ring is first protected using a tert-butyldiphenylsilyl group to prevent unwanted side reactions.
Formation of the boronic acid group: The phenyl ring is then functionalized with a boronic acid group through a series of reactions, such as halogenation followed by borylation.
Coupling reactions: The protected piperidine derivative is coupled with the boronic acid-functionalized phenyl ring using appropriate coupling reagents and conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
(4-((4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)methyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Coupling reactions: The boronic acid group is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common reagents and conditions used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(4-((4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)methyl)phenyl)boronic acid has a wide range of applications in scientific research, including:
Biology: The compound can be used to modify biomolecules, such as proteins or nucleic acids, for various biochemical studies.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (4-((4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)methyl)phenyl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in various applications, such as enzyme inhibition, where the compound can bind to active sites of enzymes and modulate their activity. The piperidine and tert-butyldiphenylsilyl groups further influence the compound’s reactivity and binding affinity, contributing to its overall mechanism of action.
Comparison with Similar Compounds
(4-((4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)methyl)phenyl)boronic acid can be compared with other boronic acid derivatives, such as:
Phenylboronic acid: A simpler boronic acid derivative with a phenyl ring and a boronic acid group.
4-Formylphenylboronic acid: A boronic acid derivative with a formyl group attached to the phenyl ring.
4-(Trifluoromethyl)phenylboronic acid: A boronic acid derivative with a trifluoromethyl group attached to the phenyl ring.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical properties and reactivity compared to other boronic acid derivatives. The presence of the piperidine ring and the tert-butyldiphenylsilyl group enhances its stability and binding affinity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
[4-[[4-[tert-butyl(diphenyl)silyl]oxypiperidin-1-yl]methyl]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36BNO3Si/c1-28(2,3)34(26-10-6-4-7-11-26,27-12-8-5-9-13-27)33-25-18-20-30(21-19-25)22-23-14-16-24(17-15-23)29(31)32/h4-17,25,31-32H,18-22H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIGXTULPLMMVPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CN2CCC(CC2)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36BNO3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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